Cas no 486441-85-4 (N-(4-acetylphenyl)-2,4-dimethylbenzamide)

N-(4-acetylphenyl)-2,4-dimethylbenzamide is a specialized organic compound featuring a benzamide core substituted with acetyl and dimethyl functional groups. Its molecular structure, incorporating both aromatic and amide linkages, makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the acetyl group enhances reactivity, facilitating further derivatization, while the dimethyl substitution contributes to steric and electronic modulation. This compound exhibits high purity and stability under standard conditions, ensuring consistent performance in research and industrial applications. Its well-defined structure and synthetic versatility make it particularly useful in the development of novel bioactive molecules and advanced material science applications.
N-(4-acetylphenyl)-2,4-dimethylbenzamide structure
486441-85-4 structure
Product Name:N-(4-acetylphenyl)-2,4-dimethylbenzamide
CAS No:486441-85-4
MF:C17H17NO2
MW:267.322384595871
CID:6450710
Update Time:2025-09-28

N-(4-acetylphenyl)-2,4-dimethylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-acetylphenyl)-2,4-dimethylbenzamide
    • Benzamide, N-(4-acetylphenyl)-2,4-dimethyl-
    • Inchi: 1S/C17H17NO2/c1-11-4-9-16(12(2)10-11)17(20)18-15-7-5-14(6-8-15)13(3)19/h4-10H,1-3H3,(H,18,20)
    • InChI Key: WZTQTPMJDREASF-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(C(C)=O)C=C1)(=O)C1=CC=C(C)C=C1C

Experimental Properties

  • Density: 1.150±0.06 g/cm3(Predicted)
  • Boiling Point: 374.4±42.0 °C(Predicted)
  • pka: 13.25±0.70(Predicted)

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Additional information on N-(4-acetylphenyl)-2,4-dimethylbenzamide

Research Brief on N-(4-acetylphenyl)-2,4-dimethylbenzamide (CAS: 486441-85-4): Recent Advances and Applications

N-(4-acetylphenyl)-2,4-dimethylbenzamide (CAS: 486441-85-4) is a chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have explored its role as a modulator of specific biological pathways, particularly in the context of inflammation and oncology. This research brief synthesizes the latest findings related to this compound, highlighting its mechanism of action, pharmacological properties, and potential clinical applications.

One of the most notable advancements in the study of N-(4-acetylphenyl)-2,4-dimethylbenzamide is its identification as a selective inhibitor of key enzymes involved in inflammatory responses. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits high affinity for cyclooxygenase-2 (COX-2), an enzyme implicated in the pathogenesis of chronic inflammatory diseases. The study utilized molecular docking simulations and in vitro assays to validate its inhibitory effects, suggesting its potential as a lead compound for developing novel anti-inflammatory agents.

In addition to its anti-inflammatory properties, recent research has also investigated the anticancer potential of N-(4-acetylphenyl)-2,4-dimethylbenzamide. A preclinical study conducted by a team at the National Cancer Institute revealed that this compound induces apoptosis in certain cancer cell lines by modulating the activity of the Bcl-2 family of proteins. The study, published in Cancer Research, reported significant tumor growth inhibition in murine models, paving the way for further exploration of its efficacy in combination therapies.

The pharmacokinetic profile of N-(4-acetylphenyl)-2,4-dimethylbenzamide has also been a focus of recent investigations. A 2024 paper in Drug Metabolism and Disposition detailed its metabolic stability and bioavailability in rodent models. The findings indicated that the compound exhibits favorable oral absorption and a half-life conducive to once-daily dosing, which is a promising attribute for its development as a therapeutic agent.

Despite these promising results, challenges remain in the clinical translation of N-(4-acetylphenyl)-2,4-dimethylbenzamide. Issues such as off-target effects and long-term toxicity require further elucidation. Ongoing research aims to address these gaps through structure-activity relationship (SAR) studies and the development of derivatives with improved selectivity and safety profiles.

In conclusion, N-(4-acetylphenyl)-2,4-dimethylbenzamide represents a compelling candidate for therapeutic development in inflammation and oncology. Its dual mechanisms of action and favorable pharmacokinetics underscore its potential, though additional studies are needed to fully realize its clinical promise. This brief underscores the importance of continued investment in research to unlock the full therapeutic potential of this compound.

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